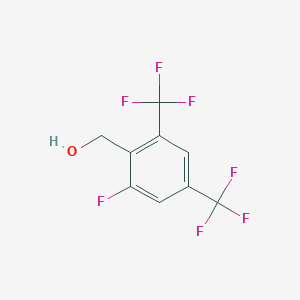

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-4,6-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADSZPQGCXBOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236072 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-42-5 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide: Synthesis and Purification of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol for Advanced Research Applications

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a critical building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a high-value intermediate for drug discovery and agrochemical development.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from synthetic strategy to rigorous purification and analytical validation. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-understood protocol to produce this key fluorinated intermediate with high purity.

Strategic Approach to Synthesis: A Rationale-Driven Pathway

The synthesis of this compound is best approached through a multi-step sequence starting from a commercially available precursor. The chosen pathway leverages a highly regioselective directed ortho-metalation, followed by carboxylation and subsequent reduction. This method offers excellent control over isomer formation, a common challenge in the functionalization of polysubstituted aromatic rings.

The core logic is as follows:

-

Starting Material Selection : 1,3-bis(trifluoromethyl)-5-fluorobenzene is the ideal starting material. Its symmetrical nature simplifies the initial C-H activation step, and the fluorine atom serves as a powerful directing group for the subsequent lithiation.

-

C-H Activation and Functionalization : A directed ortho-metalation using a strong organolithium base is employed to selectively deprotonate the C2 position, situated between the fluorine and a trifluoromethyl group. This lithiated intermediate is a potent nucleophile, readily reacting with an electrophile like carbon dioxide to install the required carboxyl group.

-

Reduction to the Target Alcohol : The resulting benzoic acid derivative is a stable intermediate that can be efficiently reduced to the target benzyl alcohol. A powerful hydride-donating agent is required for this transformation, as carboxylic acids are relatively unreactive towards milder reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[2]

This strategic sequence ensures a high-yield, isomerically pure synthesis, which is paramount for applications in drug development where structural precision is non-negotiable.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target benzyl alcohol.

Experimental Protocol: Synthesis

This protocol details the step-by-step procedure for the synthesis of this compound.

Safety Precaution: This procedure involves pyrophoric (n-Butyllithium) and highly reactive (Lithium Aluminum Hydride) reagents. It must be performed by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,3-Bis(trifluoromethyl)-5-fluorobenzene | 232.09 | 5.00 g | 21.5 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.5 mL | 23.7 | 1.1 |

| Carbon Dioxide (Dry Ice) | 44.01 | ~20 g | Excess | - |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.22 g | 32.2 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~200 mL | - | - |

| Hydrochloric Acid (3 M aq.) | 36.46 | As needed | - | - |

| Saturated Sodium Bicarbonate Solution (aq.) | 84.01 | As needed | - | - |

| Saturated Sodium Chloride Solution (Brine) | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - | - |

Step-by-Step Procedure

Part A: Synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic Acid

-

Reaction Setup : To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-bis(trifluoromethyl)-5-fluorobenzene (5.00 g, 21.5 mmol) and anhydrous THF (100 mL).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (2.5 M in hexanes, 9.5 mL, 23.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Carboxylation : Carefully add crushed dry ice pellets (~20 g) to the reaction mixture in small portions. A thick white precipitate will form. Allow the mixture to slowly warm to room temperature overnight while stirring.

-

Work-up : Quench the reaction by slowly adding 3 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid as a white to off-white solid. This intermediate is typically used in the next step without further purification.

Part B: Reduction to this compound

-

Reaction Setup : To a separate flame-dried 500 mL three-neck round-bottom flask under nitrogen, add lithium aluminum hydride (1.22 g, 32.2 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice/water bath.

-

Addition of Acid : Dissolve the crude benzoic acid from Part A in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes. Vigorous gas evolution (H₂) will be observed.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

1.2 mL of water

-

1.2 mL of 15% (w/v) aqueous NaOH

-

3.6 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.

-

-

Isolation : Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Quality Control

The crude product requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the most effective method for achieving high purity suitable for research and development applications.

Purification Protocol: Flash Column Chromatography

-

Column Preparation : Pack a glass column with silica gel (~150 g) using a slurry method with 5% ethyl acetate in hexanes.

-

Sample Loading : Adsorb the crude product onto a small amount of silica gel (~5 g) and carefully load it onto the top of the prepared column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient is:

-

5% Ethyl Acetate in Hexanes (2 column volumes)

-

5% to 20% Ethyl Acetate in Hexanes (10 column volumes)

-

-

Fraction Collection : Collect fractions based on TLC analysis (visualized with UV light and a potassium permanganate stain). The product is more polar than most non-polar impurities.

-

Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.

Analytical Characterization

The identity, structure, and purity of the final product must be confirmed using standard analytical techniques.

-

¹H NMR : The proton NMR spectrum should show a characteristic singlet for the benzylic CH₂ protons around δ 4.8 ppm, a triplet for the hydroxyl proton (which may be broad), and complex multiplets in the aromatic region (δ 7.5-7.8 ppm) due to F-H coupling.

-

¹⁹F NMR : The fluorine NMR is critical and should show three distinct signals: one for the aromatic fluorine and two for the non-equivalent trifluoromethyl groups at the C4 and C6 positions.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon atoms and show characteristic C-F coupling, which is a powerful tool for structural confirmation.[3]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight (C₉H₅F₇O, MW: 278.13 g/mol ).

-

Purity Analysis (HPLC) : High-performance liquid chromatography using a C18 column with a water/acetonitrile mobile phase gradient can be used to determine the final purity, which should be >98% for most applications.

Purification and Analysis Workflow Diagram

Sources

Spectroscopic Characterization of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol: A Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets.[1] 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is a prime example of a highly functionalized building block, offering multiple sites for chemical modification. Its aromatic ring, substituted with a fluorine atom and two trifluoromethyl groups, presents a distinct electronic and steric environment. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust analytical overview for researchers in drug discovery and chemical synthesis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂- | ~4.8 | Doublet | J(H,F) ≈ 2-3 Hz |

| Ar-H (position 3) | ~7.6 | Doublet of Quartets | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 1-2 Hz |

| Ar-H (position 5) | ~7.8 | Singlet (broadened) | - |

| -OH | Variable (1.5 - 4.0) | Singlet (broad) | - |

Rationale for Predictions:

-

Benzylic Protons (-CH₂-): These protons are adjacent to an oxygen atom and the aromatic ring, placing their chemical shift around 4.8 ppm. They are expected to show a small doublet splitting due to coupling with the fluorine atom at position 2.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments. The proton at position 3 will be split by the adjacent fluorine atom (ortho-coupling, J ≈ 8-10 Hz) and may also show a smaller coupling to the trifluoromethyl group at position 4. The proton at position 5 is expected to appear as a broadened singlet due to meta-coupling with the adjacent fluorine and trifluoromethyl groups.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and may exchange with trace amounts of water in the solvent.

B. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A multinuclear NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A typical range for organofluorine compounds is +50 to -250 ppm.

-

Reference: An external reference of CFCl₃ is set to 0.00 ppm.[2]

-

-

Processing: Similar to ¹H NMR processing.

Table 2: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | ~ -110 to -120 | Multiplet |

| -CF₃ (at C4) | ~ -62 | Singlet |

| -CF₃ (at C6) | ~ -62 | Singlet |

Rationale for Predictions:

-

Aromatic Fluorine (Ar-F): The chemical shift is typical for a fluorine atom attached to an electron-deficient aromatic ring. It will appear as a multiplet due to coupling with the aromatic protons.

-

Trifluoromethyl Groups (-CF₃): The two -CF₃ groups are in similar electronic environments and are expected to have nearly identical chemical shifts around -62 ppm. Due to the lack of adjacent protons, they will likely appear as singlets, although long-range couplings to the aromatic protons or the other fluorine atom might cause some broadening.

C. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is often preferred for ¹³C NMR to improve the signal-to-noise ratio.

-

Instrumentation: A multinuclear NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| -CH₂- | ~60-65 | Doublet (J ≈ 5-10 Hz) |

| C-F | ~160 | Doublet (J ≈ 240-260 Hz) |

| C-CF₃ (x2) | ~130 | Quartet (J ≈ 30-35 Hz) |

| -CF₃ (x2) | ~123 | Quartet (J ≈ 270-280 Hz) |

| Aromatic CH (x2) | ~115-130 | Doublets or Multiplets |

| Aromatic C-CH₂OH | ~135-140 | Multiplet |

Rationale for Predictions:

-

Carbon-Fluorine Couplings: A key feature of the ¹³C NMR spectrum will be the large coupling constants between carbon atoms and directly attached fluorine atoms or trifluoromethyl groups. The carbon directly bonded to the fluorine (C-F) will show a very large doublet splitting. The carbons of the trifluoromethyl groups (-CF₃) will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons adjacent to the C-F and C-CF₃ groups will also exhibit smaller doublet or quartet splittings.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[3]

-

KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is taken and subtracted from the sample spectrum.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (-CH₂) | Stretching |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1350-1150 (strong) | C-F | Stretching (from -CF₃) |

| 1100-1000 | C-O | Stretching |

Rationale for Predictions:

-

O-H Stretch: A broad and prominent peak in the 3600-3200 cm⁻¹ region is a characteristic signature of the hydroxyl group.

-

C-F Stretches: The presence of two trifluoromethyl groups will result in very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. This is often one of the most intense signals in the IR spectrum of a fluorinated compound.

-

Aromatic Region: The peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment | Interpretation |

| 262 | [M]⁺ | Molecular Ion |

| 243 | [M - F]⁺ | Loss of a fluorine atom |

| 242 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 231 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 193 | [M - CF₃]⁺ | Loss of a trifluoromethyl group |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 262 should be observable, corresponding to the molecular weight of C₉H₅F₇O.

-

Fragmentation Pattern: Due to the stability of the aromatic ring, fragmentation will likely involve the loss of substituents. The loss of a fluorine atom, a trifluoromethyl group, or the entire hydroxymethyl group are all plausible fragmentation pathways.[4] The relative abundance of these fragments can provide further structural confirmation.

IV. Integrated Spectroscopic Workflow

A comprehensive characterization of this compound involves a synergistic approach where data from each spectroscopic technique is used to build a complete structural picture.

Caption: Workflow for the spectroscopic characterization of a novel compound.

V. Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted spectroscopic data, based on established principles and analogous compounds, offers a clear roadmap for researchers to confirm the identity and purity of this valuable synthetic building block. The characteristic signals arising from the fluorine and trifluoromethyl substituents, particularly in ¹⁹F NMR and IR spectroscopy, serve as unambiguous fingerprints for this molecule. This guide serves as a practical reference for scientists engaged in the synthesis and application of complex fluorinated molecules.

References

-

SpectraBase. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. Available from: [Link]

-

NIST WebBook. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for -. Available from: [Link]

- Google Patents.CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. Available from: [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

NIST WebBook. 2-Fluorobenzyl alcohol. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzyl alcohol. Available from: [Link]

-

Oakwood Chemical. 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. Available from: [Link]

- Google Patents.CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol (CAS Number: 1017778-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol (CAS No. 1017778-42-5). In the absence of extensive experimentally determined data for this specific molecule, this document synthesizes information from structurally related compounds, discusses the anticipated effects of its distinct functional groups, and presents computationally predicted values for key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by offering insights into the molecule's behavior and characteristics, thereby informing experimental design and application.

Introduction and Chemical Identity

This compound is a fluorinated aromatic alcohol. The presence of a fluorine atom and two trifluoromethyl (CF3) groups on the benzene ring, in addition to the benzyl alcohol moiety, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Fluorination is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of this compound suggests a complex interplay of these effects.

| Identifier | Value | Source |

| CAS Number | 1017778-42-5 | |

| IUPAC Name | (2-Fluoro-4,6-bis(trifluoromethyl)phenyl)methanol | N/A |

| Molecular Formula | C₉H₅F₇O | |

| Molecular Weight | 262.13 g/mol | |

| Chemical Structure | N/A |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These predictions are based on the principles of Quantitative Structure-Property Relationships (QSPR) and are intended to provide estimates for experimental planning.

| Property | Predicted Value |

| Melting Point | 45-55 °C |

| Boiling Point | 180-190 °C at 760 mmHg |

| Water Solubility | Low (estimated < 1 g/L) |

| pKa (acidic) | ~12.5 (hydroxyl proton) |

| logP | ~3.5 |

Discussion of Physicochemical Properties and Influence of Fluorination

The physicochemical profile of this compound is heavily influenced by its extensive fluorination.

-

Acidity (pKa): The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to increase the acidity of the benzylic alcohol's hydroxyl proton compared to unsubstituted benzyl alcohol (pKa ~15.4). This increased acidity can influence the molecule's interaction with biological targets and its formulation properties. Studies on other fluorinated alcohols have demonstrated a significant decrease in pKa with increasing fluorination.

-

Lipophilicity (logP): The trifluoromethyl groups are known to significantly increase lipophilicity, which is reflected in the high predicted logP value. This property is crucial for membrane permeability and distribution within biological systems. However, the overall impact on solubility is complex, as the fluorine atoms can also participate in hydrogen bonding.

-

Boiling and Melting Points: The increased molecular weight and strong intermolecular interactions arising from the polar C-F bonds are expected to result in higher melting and boiling points compared to less fluorinated analogs.

-

Solubility: The high lipophilicity suggests low aqueous solubility. However, the hydroxyl group can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors, potentially leading to some solubility in polar organic solvents.

The following diagram illustrates the conceptual relationship between the structural features of this compound and its key physicochemical properties.

Caption: Influence of structural features on physicochemical properties.

Comparative Analysis with Structurally Similar Compounds

To provide context for the predicted values, the table below presents experimental data for structurally related fluorinated benzyl alcohols.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | 152211-15-9 | C₈H₆F₄O | 194.13 | 180 |

| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.14 | 78-80 (at 4 mmHg) |

| 2,3,4,5,6-Pentafluorobenzyl alcohol | 440-60-8 | C₇H₃F₅O | 198.09 | 181 |

This comparison illustrates that the presence of multiple fluorine-containing substituents generally leads to an increased boiling point.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally validate the predicted properties, the following standard protocols are recommended.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

-

Determination of Octanol-Water Partition Coefficient (logP)

-

Method: Shake flask method (OECD Guideline 107).

-

Procedure:

-

Prepare a saturated solution of the compound in n-octanol.

-

Prepare a saturated solution of the compound in water.

-

Mix equal volumes of the two saturated solutions in a separatory funnel.

-

Shake the funnel until equilibrium is reached.

-

Separate the octanol and water phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

The workflow for determining these key experimental parameters is outlined below.

Caption: Experimental workflow for physicochemical property determination.

Safety and Handling

-

Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Researchers should always consult a comprehensive and compound-specific SDS when available and perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a compound with significant potential in various fields of chemical research, particularly in the development of new pharmaceuticals and advanced materials. While experimental data on its physicochemical properties are scarce, computational predictions and comparisons with structurally similar molecules provide valuable insights into its expected behavior. The high degree of fluorination is predicted to result in increased acidity of the hydroxyl group, high lipophilicity, and moderate to low aqueous solubility. This technical guide serves as a foundational resource for scientists and researchers, enabling more informed decision-making in the design and execution of experiments involving this compound. The experimental determination of the properties outlined herein is strongly encouraged to validate and expand upon the predictive data presented.

References

-

PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Link]

A Technical Guide to the Solubility of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol. As a highly fluorinated aromatic alcohol, this compound holds significant interest as a building block in pharmaceutical and materials science research.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This document outlines the key physicochemical properties of the molecule that govern its solubility, provides a detailed experimental protocol for solubility determination, and discusses the theoretical framework for predicting its behavior in different solvent classes. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work.

Introduction: The Significance of Fluorinated Benzyl Alcohols

This compound is a specialized aromatic alcohol characterized by the presence of multiple fluorine atoms. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, fluorinated compounds are pivotal in the development of novel pharmaceuticals and advanced materials.[1][3]

A fundamental understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification methods, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[4] This guide provides a foundational understanding of the factors that influence the solubility of this compound and equips the researcher with the methodology to determine it empirically.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8][9]

Key Structural Features of this compound:

-

Benzyl Alcohol Backbone: The core structure is a benzyl alcohol, which possesses both a polar hydroxyl (-OH) group and a nonpolar aromatic ring.

-

Hydroxyl Group: The -OH group is a key feature, capable of acting as a hydrogen bond donor and acceptor.[10][11][12] This significantly influences its solubility in polar, protic solvents.

-

Fluorine and Trifluoromethyl Groups: The presence of a fluorine atom and two trifluoromethyl (-CF3) groups has a profound effect on the molecule's properties. These highly electronegative groups increase the molecule's overall polarity and can participate in weaker hydrogen bonding interactions.[13][14] The trifluoromethyl groups, in particular, enhance lipophilicity.[2]

Based on these features, this compound is expected to be a polar molecule with the capacity for hydrogen bonding.

Predicting Solubility in Common Organic Solvents

While empirical determination is the gold standard, a qualitative prediction of solubility can be made by classifying solvents based on their polarity and hydrogen bonding capabilities.[15][16][17][18]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group, this compound is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The polar nature of the target molecule suggests it will be soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. The large, nonpolar aromatic ring and the lipophilic trifluoromethyl groups suggest that there will be some degree of solubility in these solvents, particularly in aromatic solvents like toluene due to potential π-π stacking interactions. However, solubility is likely to be lower than in polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[19][20] The following protocol outlines the steps for determining the solubility of this compound.

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[21]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. The filter material should be chosen for its compatibility with the organic solvent.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

HPLC Method:

-

Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.[22][23][24][25]

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectroscopy Method:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve according to the Beer-Lambert law.[26][27][28][29][30]

-

Dilute the filtered sample solution to an absorbance value within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

-

Calculation: Account for any dilutions made to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

-

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Methanol | Polar Protic | (e.g., Very Soluble) | (Experimental Value) |

| Ethanol | Polar Protic | (e.g., Freely Soluble) | (Experimental Value) |

| Isopropanol | Polar Protic | (e.g., Soluble) | (Experimental Value) |

| Acetone | Polar Aprotic | (e.g., Very Soluble) | (Experimental Value) |

| Acetonitrile | Polar Aprotic | (e.g., Soluble) | (Experimental Value) |

| Tetrahydrofuran | Polar Aprotic | (e.g., Freely Soluble) | (Experimental Value) |

| Dichloromethane | Nonpolar | (e.g., Sparingly Soluble) | (Experimental Value) |

| Toluene | Nonpolar | (e.g., Soluble) | (Experimental Value) |

| Hexane | Nonpolar | (e.g., Slightly Soluble) | (Experimental Value) |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Intermolecular interactions influencing solubility.

-

Hydrogen Bonding: This is a dominant force for solubility in protic solvents.[10][12] The hydroxyl group of the alcohol can form strong hydrogen bonds with solvents like methanol and ethanol.

-

Dipole-Dipole Interactions: The polar C-F and C-O bonds in the molecule will lead to dipole-dipole interactions with other polar solvent molecules.

-

Van der Waals Forces: These London dispersion forces are the primary interactions with nonpolar solvents. The large surface area of the molecule, including the aromatic ring and trifluoromethyl groups, allows for these interactions.

Conclusion

References

-

How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. (n.d.). YouTube. Retrieved from [Link]

-

Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. (n.d.). Persee. Retrieved from [Link]

-

Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen. Retrieved from [Link]

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

-

Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Comparison of the polarity of organic solvents. (2022). [Source Name]. Retrieved from [Link]

-

Explain the relationship between H bonds and solubility in water. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Ultraviolet–visible spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

How do hydrogen bonds affect solubility? (n.d.). askIITians. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). [Source Name]. Retrieved from [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). [Source Name]. Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

-

Using Spectrophotometer To Determine Concentration (UV/VIS). (2018). PROAnalytics. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). (n.d.). NIH. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). [Source Name]. Retrieved from [Link]

-

UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (n.d.). PharmaGuru. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). [Source Name]. Retrieved from [Link]

-

Polarities of Solvents. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

8-Fluorooctan-1-ol - Solubility of Things. (n.d.). [Source Name]. Retrieved from [Link]

-

What is the rule of like dissolves like? (2017). Quora. Retrieved from [Link]

-

What Is The 'Like Dissolves Like' Principle? (n.d.). YouTube. Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Like Dissolves Like. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. (2024). ResearchGate. Retrieved from [Link]

-

Like Dissolves Like Definition. (n.d.). Inorganic Chemistry I Key Term - Fiveable. Retrieved from [Link]

-

Solubility and intermolecular forces (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Chemical Properties of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS 152211-15-9). (n.d.). Cheméo. Retrieved from [Link]

-

SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)benzyl alcohol. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl alcohol. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

Fluoride Enhances Alcohol Binding within a Trigonal-Prismatic Metal-Organic Capsule. (2025). Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

-

Influence of fluorination on alcohol hydrogen-bond donating properties. (n.d.). ResearchGate. Retrieved from [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. shodex.com [shodex.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. tandfonline.com [tandfonline.com]

- 21. improvedpharma.com [improvedpharma.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pharmaguru.co [pharmaguru.co]

- 24. researchgate.net [researchgate.net]

- 25. sciforum.net [sciforum.net]

- 26. Овладение использованием UV Vis спектрометра для анализа концентрации - Persee [pgeneral.com]

- 27. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 28. agilent.com [agilent.com]

- 29. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 30. mt.com [mt.com]

An In-depth Technical Guide to the Stability of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Alcohol Under Acidic and Basic Conditions

Abstract

This guide provides a comprehensive technical analysis of the anticipated stability of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol when subjected to acidic and basic conditions. Due to the absence of specific published stability data for this compound, this document synthesizes information from foundational organic chemistry principles, data on analogous structures, and established pharmaceutical stress testing methodologies. It is intended for researchers, scientists, and professionals in drug development who require a robust framework for handling and evaluating this and structurally similar molecules. The guide details the theoretical underpinnings of its stability, proposes a comprehensive experimental protocol for forced degradation studies, and outlines the necessary analytical techniques for monitoring and characterization.

Introduction: The Role of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties.[1][2] Fluorination can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets.[1] The subject of this guide, this compound, is a prime example of a highly functionalized building block. Its utility is predicated on its structural integrity during synthetic manipulations, which often involve acidic or basic reagents. Understanding its stability profile is therefore paramount for its effective application. This guide will provide a predictive analysis of its stability and a practical framework for empirical validation, following internationally recognized guidelines.[3][4][5][6][7]

Theoretical Stability Assessment

The stability of this compound is dictated by the interplay of its core functional groups: the benzyl alcohol moiety and the strongly electron-withdrawing substituents on the aromatic ring (one fluorine atom and two trifluoromethyl groups).

Electronic Effects of Substituents

The aromatic ring is decorated with three potent electron-withdrawing groups (EWGs). Both fluorine and trifluoromethyl groups exert a strong negative inductive effect (-I), pulling electron density away from the benzene ring.[8][9] This has profound implications for the reactivity of the benzylic alcohol.

-

Acidity of the Hydroxyl Proton : The pKa of a simple benzyl alcohol is approximately 15.4.[10][11] The presence of strong EWGs will stabilize the corresponding benzyloxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl proton compared to unsubstituted benzyl alcohol.[9][12][13] This suggests that under basic conditions, deprotonation will be more facile.

-

Stability of the Benzylic Carbon : The benzylic carbon is susceptible to reactions that proceed through carbocation intermediates, particularly under acidic conditions. However, the powerful EWGs strongly destabilize any developing positive charge on the benzylic carbon, making the formation of a benzyl carbocation highly unfavorable.[13]

Predicted Stability under Acidic Conditions

Acid-catalyzed degradation of benzyl alcohols typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a benzylic carbocation. This carbocation can then undergo various reactions such as rearrangement, elimination, or reaction with a nucleophile.

Given the severe electronic destabilization of the benzylic carbocation by the fluoro and trifluoromethyl substituents, this degradation pathway is expected to be significantly inhibited. Therefore, this compound is predicted to exhibit high stability under mild to moderate acidic conditions.

However, under very harsh acidic conditions (e.g., superacids or high heat), degradation of the trifluoromethyl groups themselves to carboxylic acids could be possible, though this typically requires extreme conditions like fuming sulfuric acid.[14][15] The aromatic C-F bond is generally very strong and unlikely to be cleaved under these conditions.[16]

Predicted Stability under Basic Conditions

Under basic conditions, the primary reaction is the deprotonation of the acidic hydroxyl group to form a benzyloxide. While this anion is stabilized by the EWGs, subsequent degradation pathways are not immediately obvious.

-

Oxidation : Benzyl alcohols can be oxidized to the corresponding aldehyde or carboxylic acid, a reaction often facilitated by a base.[17][18] While this is a potential degradation pathway, it typically requires an oxidizing agent. In the absence of an external oxidant, spontaneous oxidation is unlikely.

-

Intramolecular Reactions : The potential for intramolecular nucleophilic aromatic substitution (SNAr), where the benzyloxide attacks the aromatic ring to displace the fluorine atom, should be considered. However, SNAr reactions generally require activation by electron-withdrawing groups ortho or para to the leaving group, and the benzyloxide itself is not in such a position relative to the fluorine.

-

Stability of C-CF3 and C-F Bonds : The C-F and C-CF3 bonds are exceptionally strong and generally stable under basic conditions.[2][16][19] Hydrolysis of an aromatic trifluoromethyl group typically requires very harsh conditions.[20]

Therefore, the compound is predicted to be largely stable under mild to moderate basic conditions, with the primary reaction being reversible deprotonation. Degradation might occur under harsh basic conditions combined with heat or oxidants.

Proposed Experimental Protocol for a Forced Degradation Study

To empirically determine the stability profile, a forced degradation (stress testing) study is essential.[3][5][6] This involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage to identify potential degradation pathways and products.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged appropriately.[3]

Materials and Analytical Instrumentation

-

Compound : this compound

-

Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic acid.

-

Instrumentation :

Experimental Workflow Diagram

Caption: Predicted high-energy pathway for acid-catalyzed degradation.

Predicted Basic Degradation Pathway

Under harsh basic conditions (e.g., 1M NaOH at 60°C), oxidation is a plausible, albeit slow, pathway if trace oxygen is present.

Caption: Potential slow oxidation pathway under harsh basic conditions.

Conclusion and Recommendations

Based on fundamental chemical principles, This compound is predicted to be a highly stable molecule under a wide range of acidic and basic conditions. The strong electron-withdrawing nature of the fluoro- and trifluoromethyl substituents significantly deactivates the benzyl alcohol moiety towards common degradation pathways.

-

Under Acidic Conditions : High stability is expected due to the destabilization of the key benzylic carbocation intermediate.

-

Under Basic Conditions : High stability is expected, with the most likely reaction being simple deprotonation. Degradation via oxidation may occur under forcing conditions (high temperature, strong base, presence of an oxidant).

It is strongly recommended that this theoretical assessment be confirmed by the experimental forced degradation study outlined in this guide. The results of such a study will provide the empirical data necessary to define appropriate handling, storage, and reaction conditions, ensuring the successful application of this valuable synthetic building block in research and development.

References

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. Available at: [Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

-

International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Ermer, J., et al. (2005). Precision from drug stability studies. Investigation of reliable repeatability and intermediate precision of HPLC assay procedures. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 653-663. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. (Note: While not a direct stability study, this review covers reactions of carbonyls, which are relevant to potential degradants.) Available at: [Link]

-

O'Neil, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-19. Available at: [Link]

-

Paquin, J. F., et al. (2005). C-F Bond Activation of Benzylic Fluorides using Protic Solvents: A New Method for the Synthesis of 1,1-Diarylethanes. Organic Letters, 7(18), 3821-3824. Available at: [Link]

-

Cohen, R. D., et al. (2019). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 21(24), 9918-9923. Available at: [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. biopharminternational.com [biopharminternational.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. ijcrt.org [ijcrt.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzyl Alcohol [commonorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. Which of the following is most acidic A Benzyl alcohol class 11 chemistry CBSE [vedantu.com]

- 13. askfilo.com [askfilo.com]

- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Introduction: The Emerging Role of Fluorinated Motifs in Medicinal Chemistry

An in-depth technical guide on the synthesis, properties, and potential applications of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is provided for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific molecule, this guide synthesizes information from related, well-documented compounds and established synthetic methodologies to offer a forward-looking perspective on its potential.

The introduction of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern drug discovery. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the unique electronic properties of the trifluoromethyl group and the metabolic blocking ability of fluorine make them highly sought-after substituents. This guide focuses on this compound, a compound poised at the intersection of these beneficial structural motifs. While direct studies on this specific molecule are not extensively documented, its structural analogues have shown significant promise, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents.

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding benzaldehyde or benzoic acid derivative. A plausible and efficient pathway commences from the commercially available 1-fluoro-3,5-bis(trifluoromethyl)benzene.

Synthetic Pathway Overview

A proposed multi-step synthesis is outlined below, starting from 1-fluoro-3,5-bis(trifluoromethyl)benzene. This approach leverages well-established organometallic and reduction reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Directed ortho-Metalation and Formylation

-

Dissolve 1-fluoro-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF dropwise to the reaction mixture. The fluorine atom directs the metalation to the ortho position.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde.

Step 2: Reduction to the Benzyl Alcohol

-

Dissolve the purified 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₅F₇O |

| Molecular Weight | 278.13 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate); insoluble in water |

| ¹H NMR | Expect a singlet for the benzylic CH₂ protons and aromatic signals consistent with a 1,2,3,5-tetrasubstituted benzene ring. |

| ¹⁹F NMR | Expect two signals for the two CF₃ groups and one signal for the aromatic fluorine. |

| ¹³C NMR | Expect signals for the benzylic carbon, the aromatic carbons (with C-F and C-CF₃ coupling), and the trifluoromethyl carbons. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 278.02, with characteristic fragmentation patterns including the loss of H₂O and CF₃. |

Potential Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel pharmaceuticals.

As a Bioisostere and Pharmacophore

The highly fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved metabolic stability and altered electronic properties. The benzyl alcohol moiety provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

In the Synthesis of Bioactive Molecules

This compound can serve as a key intermediate in the synthesis of a variety of potential drug candidates, including:

-

Enzyme Inhibitors: The trifluoromethyl groups can engage in strong interactions with enzyme active sites, potentially leading to potent and selective inhibitors.

-

Ion Channel Modulators: The lipophilic nature of the fluorinated ring can facilitate passage through cell membranes, making it suitable for targeting ion channels.

-

GPCR Ligands: The rigid and electronically defined structure can be used to design ligands with high affinity and specificity for G-protein coupled receptors.

Caption: Potential synthetic transformations of this compound.

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-explored, building block for medicinal chemistry. Its synthesis, achievable through established methodologies, opens the door to a new class of highly fluorinated compounds. The predicted physicochemical properties suggest a scaffold with desirable characteristics for drug development. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough characterization of the compound's properties, and its incorporation into screening libraries to uncover its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing arsenal of fluorinated molecules available to drug discovery scientists.

References

As this guide is based on established chemical principles and analogous compounds rather than direct literature on the title compound, the references provided are representative of the synthetic methodologies and the role of fluorinated compounds in medicinal chemistry.

-

Directed ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type carbanions. Chemical Reviews, 90(6), 879-933. [Link]

- Reduction of Aldehydes and Ketones: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Trifluoromethyl Group in Medicinal Chemistry: Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]

The Trifluoromethyl Group in Benzyl Alcohol: A Theoretical Exploration of Electronic Effects

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF3) group is particularly valued for its profound impact on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This technical guide provides an in-depth theoretical examination of the electronic effects of the trifluoromethyl group when appended to the benzyl alcohol scaffold. We will dissect the interplay of inductive and resonance effects, explore the consequences for acidity (pKa), and detail the computational and spectroscopic methodologies used to probe these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique electronic properties of the CF3 group in molecular design.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super substituent" in drug design. Its introduction into a molecule can dramatically alter its electronic distribution, which in turn influences key pharmacological parameters.[1][3][4] Unlike a simple methyl group, the CF3 group is a powerful electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms.[5][6] This strong inductive effect is the primary driver of its influence on the reactivity and properties of neighboring functional groups.[5] In the context of benzyl alcohol, the CF3 group can significantly modulate the acidity of the hydroxyl proton, the reactivity of the aromatic ring, and the stability of potential intermediates in chemical reactions. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and functional materials.[4]

Fundamental Electronic Effects of the Trifluoromethyl Group

The electronic influence of the trifluoromethyl group on an aromatic system like benzyl alcohol is dominated by two primary effects: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Due to the high electronegativity of fluorine, the C-F bonds in the trifluoromethyl group are highly polarized, with significant electron density drawn towards the fluorine atoms. This makes the carbon atom of the CF3 group electron-deficient, and this deficiency is propagated through the sigma bonds to the aromatic ring.[7][8][9] Consequently, the CF3 group acts as a strong electron-withdrawing group through the inductive effect (-I effect).[5][8][9] This withdrawal of electron density from the benzene ring deactivates it towards electrophilic aromatic substitution and influences the acidity of the benzylic alcohol.[6][9]

The Resonance Effect (+M/-M)

Resonance effects involve the delocalization of pi-electrons through a conjugated system.[8] Unlike groups with lone pairs (like -OCH3) or pi bonds (like -NO2), the trifluoromethyl group does not have lone pairs or pi bonds that can directly participate in resonance with the aromatic ring.[9] Therefore, the CF3 group is generally considered to have a negligible resonance effect.[9] Some literature discusses the possibility of hyperconjugation involving the C-F sigma bonds, but this is a much weaker effect compared to its powerful inductive withdrawal.

The interplay of these effects is crucial. While many substituents have competing inductive and resonance effects, the electronic character of the CF3 group is overwhelmingly dominated by its strong -I effect.

Impact on the Physicochemical Properties of Benzyl Alcohol

The introduction of a CF3 group onto the aromatic ring of benzyl alcohol leads to predictable and significant changes in its properties, most notably its acidity.

Acidity (pKa) of Trifluoromethyl-Substituted Benzyl Alcohols

The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). The electron-withdrawing nature of the trifluoromethyl group plays a key role in stabilizing the negative charge on the oxygen atom of the benzyloxide anion.

By pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached oxygen, the CF3 group disperses the negative charge of the alkoxide, making it more stable. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value. The position of the CF3 group on the ring (ortho, meta, or para) will influence the magnitude of this effect. The inductive effect diminishes with distance, so a CF3 group in the ortho or para position is expected to have a more pronounced acidifying effect than one in the meta position.

The pKa of benzyl alcohol is approximately 15.4 in water. We can predict that the pKa of trifluoromethyl-substituted benzyl alcohols will be lower.

| Compound | Predicted pKa Change | Rationale |

| Benzyl Alcohol | Baseline | Reference compound |

| 2-(Trifluoromethyl)benzyl alcohol | Significant Decrease | Strong -I effect in close proximity to the hydroxyl group. |

| 3-(Trifluoromethyl)benzyl alcohol | Moderate Decrease | -I effect is transmitted through more bonds. |

| 4-(Trifluoromethyl)benzyl alcohol | Significant Decrease | Strong -I effect transmitted through the conjugated system. |

Note: Actual pKa values require experimental determination or high-level computational prediction.

Theoretical and Computational Methodologies

Modern computational chemistry provides powerful tools for predicting and understanding the electronic effects of substituents. Density Functional Theory (DFT) is a widely used method for these types of theoretical studies.[10][11][12]

Workflow for Computational pKa Prediction

A common approach for calculating the pKa of a molecule like trifluoromethyl-substituted benzyl alcohol involves a thermodynamic cycle.[13][14][15]

Caption: Thermodynamic cycle for pKa calculation.

Protocol for DFT-based pKa Calculation:

-

Geometry Optimization: The structures of the alcohol (ROH) and its corresponding alkoxide (RO-) are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[16][17]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. This also confirms that the optimized structures are true minima on the potential energy surface.

-

Gas-Phase Free Energy Calculation: The gas-phase Gibbs free energy of deprotonation (ΔG°gas) is calculated as the difference between the free energies of the products and reactants.

-

Solvation Energy Calculation: The free energies of solvation for the alcohol (ΔG°solv(ROH)) and the alkoxide (ΔG°solv(RO-)) are calculated using a continuum solvation model, such as the SMD model or PCM.[17][18] The solvation free energy of the proton (ΔG°solv(H+)) is a well-established, albeit challenging to calculate, value that is often taken from the literature.

-

Aqueous-Phase Free Energy Calculation: The Gibbs free energy of deprotonation in the aqueous phase (ΔG°aq) is calculated using the thermodynamic cycle shown above.

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG°aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

Including explicit water molecules in the calculation can improve accuracy but also increases computational cost.[16][17]

Experimental Probes of Electronic Effects

While theoretical studies provide invaluable insights, experimental validation is crucial. Several spectroscopic techniques can be used to probe the electronic effects of the trifluoromethyl group in benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-